Helminthosporin
Overview
Description
Helminthosporin is a dark maroon crystalline phenolic pigment derived from anthraquinone. It is formed by the action of certain molds, such as Helminthosporium gramineum, on sugar . The genus Helminthosporium, which produces Helminthosporin, is a type of fungi that causes leaf blight, especially in grasses like bluegrass, corn, and oats, in humid areas .
Molecular Structure Analysis
Helminthosporin is a phytochemical of the anthraquinone group, a class of secondary metabolites containing three benzene rings (9,10-anthracenedione) in their basic structure . The results of molecular modeling have revealed that helminthosporin occupies the peripheral anionic site of the active site gorge of AChE .
Chemical Reactions Analysis
Helminthosporin has displayed significant inhibition of EeAChE with IC50 values of 2.63, 15.21, 33.7, and 12.16 μM, respectively . The enzyme kinetic study has indicated that helminthosporin inhibits AChE and BChE in a noncompetitive manner with k i values of 10.3 and 12.3 μM, respectively .
Physical And Chemical Properties Analysis
In the PAMPA-BBB permeability assay, helminthosporin was found to possess high BBB permeability (P e = 6.16 × 10-6 cm/s) .
Scientific Research Applications
Dual Cholinesterase Inhibitor for Alzheimer's Disease
Helminthosporin, an anthraquinone isolated from Rumex abyssinicus Jacq, has been identified as a dual cholinesterase inhibitor, displaying significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This suggests its potential application in treating Alzheimer’s disease, as it inhibits AChE and BChE in a noncompetitive manner and possesses high blood-brain barrier permeability (Ntemafack et al., 2020).
Phytotoxic Properties in Agriculture
Research on oxabicyclic analogues related to helminthosporins has shown their ability to interfere with the growth of Sorghum bicolor and Cucumis sativus seedlings. This suggests potential applications in agriculture for the control of unwanted plant growth or as a lead compound for developing new herbicides (Barbosa et al., 2009).
Nanotechnology in Veterinary Medicine
While not directly about helminthosporin, research on modifying anthelmintic drugs using nanotechnology reflects a broader context of improving drug efficacy and reducing side effects in veterinary medicine. Such advancements could potentially be applied to the delivery and optimization of compounds like helminthosporin (Varlamova et al., 2022).
Immunomodulation in Autoimmune Diseases
Studies on helminth therapy, including the use of live parasitic worms, worm secretions, and worm-derived synthetic molecules, suggest potential applications for helminthosporin in treating autoimmune diseases. The immunomodulatory properties of helminths and their derivatives are being researched for possible therapeutic use in conditions such as allergies, autoimmune disorders, and inflammation-associated neuropsychiatric disorders (Smallwood et al., 2017).
properties
IUPAC Name |
1,5,8-trihydroxy-3-methylanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c1-6-4-7-11(10(18)5-6)15(20)13-9(17)3-2-8(16)12(13)14(7)19/h2-5,16-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOXNSPYGCZLAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199738 | |
Record name | 1,5,8-Trihydroxy-3-methylanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Helminthosporin | |
CAS RN |
518-80-9 | |
Record name | 1,5,8-Trihydroxy-3-methyl-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5,8-Trihydroxy-3-methylanthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC132600 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132600 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5,8-Trihydroxy-3-methylanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HELMINTHOSPORIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCD0C88HYI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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